(Decane-1,10-diyl)bis(diphenylarsane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Decane-1,10-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a decane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(diphenylarsane) typically involves the reaction of decane-1,10-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions may include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(Decane-1,10-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Arsenic oxides or arsenic acids.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Scientific Research Applications
(Decane-1,10-diyl)bis(diphenylarsane) may have applications in several scientific fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in anticancer therapies.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Decane-1,10-diyl)bis(diphenylarsane) would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or DNA, leading to therapeutic effects or toxicity. The molecular pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Phenylarsonic acid: Contains a single phenyl group and an arsenic acid moiety.
Uniqueness
(Decane-1,10-diyl)bis(diphenylarsane) is unique due to its decane backbone, which provides flexibility and potential for diverse chemical modifications. This structural feature may impart distinct physical and chemical properties compared to other organoarsenic compounds.
Properties
CAS No. |
82195-47-9 |
---|---|
Molecular Formula |
C34H40As2 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
10-diphenylarsanyldecyl(diphenyl)arsane |
InChI |
InChI=1S/C34H40As2/c1(3-5-19-29-35(31-21-11-7-12-22-31)32-23-13-8-14-24-32)2-4-6-20-30-36(33-25-15-9-16-26-33)34-27-17-10-18-28-34/h7-18,21-28H,1-6,19-20,29-30H2 |
InChI Key |
KLHOSUJUOUOPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](CCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.